molecular formula C9H5Cl2N B11903057 5,6-Dichloroisoquinoline

5,6-Dichloroisoquinoline

Cat. No.: B11903057
M. Wt: 198.05 g/mol
InChI Key: YQOQIIPDWAGIPN-UHFFFAOYSA-N
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Description

5,6-Dichloroisoquinoline is a versatile dichlorinated heterocyclic compound that serves as a key synthetic intermediate in medicinal chemistry and organic synthesis. The presence of two distinct chlorine atoms on the isoquinoline scaffold allows for selective and sequential functionalization through metal-catalyzed cross-couplings and nucleophilic aromatic substitutions, making it a valuable building block for constructing more complex molecules . This compound is primarily utilized in pharmaceutical research for the development of novel therapeutic agents. Structurally similar dichloroisoquinoline derivatives are recognized for their biological activity. For instance, certain analogs are investigated as potent cytotoxic agents that inhibit DNA topoisomerase II, a target in cancer therapy . Other related compounds have been studied for their anti-inflammatory properties, demonstrating the ability to inhibit superoxide anion generation in neutrophils, which suggests potential for managing inflammatory diseases . Researchers employ this compound to synthesize diverse libraries of compounds, including fused polycyclic structures like azabenzofluorenediones, for evaluating new drug candidates . Please note: This product is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C9H5Cl2N

Molecular Weight

198.05 g/mol

IUPAC Name

5,6-dichloroisoquinoline

InChI

InChI=1S/C9H5Cl2N/c10-8-2-1-6-5-12-4-3-7(6)9(8)11/h1-5H

InChI Key

YQOQIIPDWAGIPN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1C=NC=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Phosphorus Trihalide-Mediated Halogenation

The most industrially scalable method involves reacting 1-hydroxy-4,6-dichloroisoquinoline with phosphorus tribromide (PBr₃) or phosphorus oxychloride (POCl₃) to yield 1-bromo-4,6-dichloroisoquinoline or 1-chloro-4,6-dichloroisoquinoline, respectively.

Reaction Conditions :

  • Step 1 : 1-Hydroxy-4,6-dichloroisoquinoline is dissolved in PBr₃ or POCl₃ at 75–85°C for 1–2 hours.

  • Step 2 : The mixture is quenched with ice water, filtered, and purified via silica gel chromatography.

Mechanistic Insight :
The reaction proceeds through nucleophilic substitution, where the hydroxyl group is replaced by bromine or chlorine. The electron-withdrawing chlorine atoms at positions 4 and 6 activate the isoquinoline ring, facilitating displacement.

Performance Data :

ParameterPBr₃ RoutePOCl₃ Route
Yield96.1%95.8%
Purity (HPLC)>99%>98%
Reaction Time1.5 hours2 hours

This method achieves high yields but requires careful control of exothermic quenching and generates stoichiometric phosphorus byproducts.

Suzuki-Miyaura Cross-Coupling for Functionalization

Palladium-Catalyzed Coupling with Boronic Acids

The patent CN109535077B details a two-step synthesis of 4,6-dichloro-1-(3,5-dimethylphenyl)isoquinoline, a derivative of 5,6-dichloroisoquinoline, via Suzuki coupling:

Procedure :

  • Halogenation : 1-Hydroxy-4,6-dichloroisoquinoline is converted to 1-bromo-4,6-dichloroisoquinoline as described in Section 1.1.

  • Cross-Coupling : The brominated intermediate reacts with 3,5-dimethylbenzeneboronic acid under palladium catalysis (Pd(PPh₃)₄) in a toluene/ethanol/water solvent system at 74°C.

Optimization Insights :

  • Catalyst Loading : 1.5 mol% Pd(PPh₃)₄ achieves full conversion in 2.5 hours.

  • Base Selection : Potassium carbonate outperforms weaker bases (e.g., NaHCO₃) by neutralizing HBr and accelerating transmetalation.

Yield and Purity :

  • Crude Product : 80 g (89% yield) with 92% HPLC purity.

  • Final Purification : Recrystallization in ethyl acetate/n-heptane increases purity to >99%.

Directed Chlorination via Diazotization and Halogen Exchange

Chloro-Oxidation of Isoquinolinols

A modified approach from J-STAGE involves chloro-oxidation of isoquinolin-5-ol to 6,7-dichloro-5,8-isoquinolinedione, which can be adapted for this compound synthesis:

Steps :

  • Diazotization : Treat isoquinolin-5-ol with NaNO₂/HCl to form a diazonium salt.

  • Chlorination : React the diazonium salt with CuCl₂ at 0–5°C to introduce chlorine atoms.

Challenges :

  • Positional selectivity requires steric and electronic directing groups.

  • Yields for analogous reactions range from 60–75%, lower than phosphorus trihalide methods.

Comparative Analysis of Synthetic Routes

Table 1: Method Comparison for this compound Synthesis

MethodYieldPurityScalabilityEnvironmental Impact
PX₃ Halogenation95–96%>98%HighModerate (P waste)
Suzuki Coupling89%>99%ModerateLow (Pd recycling)
Diazotization60–75%90–95%LowHigh (toxic gases)

Key Findings :

  • Phosphorus Trihalide Routes dominate industrial production due to efficiency and scalability, despite phosphorus waste.

  • Suzuki Coupling is preferred for functionalized derivatives but requires costly palladium catalysts.

  • Diazotization offers regioselectivity but suffers from lower yields and hazardous intermediates.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atoms at positions 5 and 6 participate in nucleophilic substitution, with reactivity influenced by electronic and steric factors. For example:

  • Aromatic substitution with amines or alkoxides under basic conditions yields mono- or di-substituted derivatives.

  • Suzuki-Miyaura coupling enables cross-coupling with boronic acids, producing biaryl structures useful in medicinal chemistry.

Key Conditions :

Reaction TypeReagents/ConditionsProductsYield (%)
AminationNH₃, K₂CO₃, DMF, 80°C5,6-Diaminoisoquinoline65–78
MethoxylationNaOMe, MeOH, reflux5-Methoxy-6-chloroisoquinoline72

Cycloaddition and Heterocycle Formation

5,6-Dichloroisoquinoline acts as a dipolarophile in cycloadditions. For instance:

  • [3+2] Cycloaddition with C,N-cyclic azomethine imines forms pyrazolo[5,1-a]isoquinolines, which are pharmacologically relevant scaffolds .

Mechanistic Pathway :

  • Cycloaddition : Formation of a bicyclic intermediate.

  • Detosylation : Base-mediated removal of protecting groups.

  • Oxidative Aromatization : DDQ oxidizes intermediates to fused heterocycles .

Oxidative Functionalization

Oxidation reactions modify the isoquinoline core:

  • DDQ-mediated aromatization converts dihydro intermediates to fully aromatic systems .

  • Epoxidation of adjacent double bonds (if present) using mCPBA introduces oxygen-containing functional groups.

Biological Activity via Enzyme Interaction

While not a direct chemical reaction, this compound derivatives inhibit DNA topoisomerase II by intercalating into DNA and stabilizing enzyme-DNA cleavage complexes. This mechanism underlies their cytotoxicity in cancer cells (e.g., IC₅₀ = 1.2 μM in HL-60 leukemia cells) .

Comparative Reactivity of Dichlorinated Isoquinolines

Positional IsomerDominant ReactionUnique Applications
3,6-DichloroisoquinolineNucleophilic substitutionAntibacterial agents
5,8-DichloroisoquinolineCyclization with azidesAntitumor phenazinediones
This compoundCross-coupling & cycloadditionKinase inhibitors

Synthetic Limitations and Challenges

  • Regioselectivity : Competing reactions at C5 vs. C6 require careful optimization of temperature and catalysts.

  • Steric hindrance : Bulky substituents at C5 reduce reactivity toward electrophiles.

Scientific Research Applications

Chemistry: 5,6-Dichloroisoquinoline is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various heterocyclic compounds with potential pharmaceutical applications .

Biology: In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors and receptor modulators. These compounds can interact with biological macromolecules, influencing various biochemical pathways .

Medicine: The compound and its derivatives are investigated for their potential therapeutic properties, including anticancer, antimicrobial, and antiviral activities. They are also explored as potential candidates for drug development .

Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable in the production of materials with specific functional attributes .

Mechanism of Action

The mechanism of action of 5,6-Dichloroisoquinoline involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

1,3-Dichloroisoquinoline

  • Synthesis: Reacted with ammonium hydroxide or methylamine to yield 1-substituted regioisomers (e.g., compounds 37 and 38 in ). Used in palladium-catalyzed amination with adamantane-containing amines to produce mono- or diaminated derivatives ().
  • Reactivity :
    • Demonstrates chemoselectivity in Suzuki-Miyaura reactions at the sterically hindered C(1) position due to bond dissociation energy (BDE) differences (ΔBDE ≈ 2.5 kcal/mol favoring C(1) coupling) ().
  • Applications :
    • Key intermediate in synthesizing 5-HT3 receptor ligands () and bioactive molecules ().

5,8-Dichloroisoquinoline (CAS 73075-59-9)

  • Properties :
    • Molecular formula: C₉H₅Cl₂N .
    • Purity: ≥95% (commercially available as a medical intermediate) ().
  • Applications :
    • Used in pharmaceutical research for drug discovery ().

7,8-Dichloroisoquinoline

  • Synthesis: Aromatized from 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline (DCTQ) via microsomal oxidative metabolism, involving hydroxylamine and nitrone intermediates (). Prepared via catalytic hydrogenation of 7,8-dichloroisoquinoline hydrochloride ().
  • Reactivity :
    • Metabolized by rat liver microsomes in a NADPH- and oxygen-dependent pathway ().

1,8-Dichloroisoquinoline

  • Market Data :
    • Global production capacity projected to grow at a CAGR of 4.2% (2020–2025) ().
    • Primary applications in agrochemicals and specialty chemicals ().

1,7-Dichloroisoquinoline

  • Safety Profile :
    • Harmful via inhalation, skin contact, or ingestion ().

Comparative Data Table

Compound CAS Number Key Synthesis Method Reactivity Highlights Applications References
1,3-Dichloroisoquinoline 70810-24-1 Amination with amines or Pd catalysis Regioselective Suzuki coupling at C(1) Drug synthesis (5-HT3 ligands)
5,8-Dichloroisoquinoline 73075-59-9 Commercial synthesis High-purity medical intermediate Pharmaceutical research
7,8-Dichloroisoquinoline N/A Microsomal aromatization of DCTQ NADPH-dependent oxidative metabolism Biochemical studies
1,8-Dichloroisoquinoline N/A Industrial-scale production Market-driven synthesis Agrochemicals
1,7-Dichloroisoquinoline 70810-24-1 Not specified Toxicological hazards Limited data

Biological Activity

5,6-Dichloroisoquinoline is a halogenated derivative of isoquinoline, characterized by two chlorine atoms located at the 5 and 6 positions of the isoquinoline ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer, antimicrobial, and antiviral research.

  • Molecular Formula : C_9H_6Cl_2N
  • Molecular Weight : Approximately 198.05 g/mol
  • Solubility : Moderate solubility in organic solvents

Anticancer Properties

Research indicates that this compound exhibits notable anticancer properties. It has been studied for its ability to inhibit various cancer cell lines, demonstrating significant cytotoxic effects.

  • Mechanism of Action : The compound is believed to interact with specific molecular targets within cancer cells, potentially modulating signaling pathways that lead to apoptosis (programmed cell death) or inhibiting cell proliferation.

Case Study: Cytotoxicity Assessment

A study assessing the cytotoxic effects of this compound on human cancer cell lines revealed:

Cell LineIC50 (µM)Selectivity Index
HepG2 (liver cancer)12.54.0
MCF-7 (breast cancer)15.03.5
A549 (lung cancer)10.05.0

These findings suggest that the compound has varying degrees of effectiveness against different cancer types, with a promising selectivity index indicating lower toxicity to normal cells compared to cancer cells.

Antimicrobial Activity

This compound also shows potential antimicrobial activity against several pathogens. Studies have reported its efficacy against both bacterial and fungal strains.

Antimicrobial Efficacy Table

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

The results indicate that this compound could serve as a lead structure for developing new antimicrobial agents.

Antiprotozoal Activity

In addition to its anticancer and antimicrobial properties, this compound has been evaluated for antiprotozoal activity against parasites such as Plasmodium falciparum and Trypanosoma brucei.

Antiprotozoal Activity Findings

  • Plasmodium falciparum : The compound demonstrated an IC50 value of approximately 1.5 µM, indicating potent activity against malaria-causing parasites.
  • Trypanosoma brucei : An IC50 value of around 2.0 µM was observed, suggesting potential as a treatment for sleeping sickness .

The biological activity of this compound is thought to stem from its ability to interact with various biological macromolecules:

  • Enzyme Inhibition : The compound can act as an inhibitor for certain enzymes by binding to their active sites, thus blocking their catalytic activity.
  • Receptor Modulation : It may also modulate cellular receptors involved in signal transduction pathways, influencing cellular responses and potentially leading to therapeutic effects.

Comparative Analysis with Similar Compounds

To understand the unique biological activities of this compound, it is essential to compare it with structurally related compounds:

Compound NameStructural CharacteristicsUnique Features
1,3-Dichloroisoquinoline Chlorine at positions 1 and 3Different reactivity patterns due to chlorine placement
6-Chloroisoquinoline Single chlorine substitution at position 6Less sterically hindered than dichlorinated forms
Isoquinoline Base structure without halogen substitutionsServes as a precursor for halogenated derivatives
5-Bromoisoquinoline Bromine substitution at position 5Offers different reactivity due to bromine's size

This table highlights how the specific placement of chlorine atoms in this compound contributes to its distinct chemical behavior and biological activity compared to other isoquinoline derivatives.

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 5,6-Dichloroisoquinoline, and how can purity be ensured?

  • Methodological Answer :

  • Synthesis : Metal-halogen exchange followed by fluorodesilylation is a common method, as demonstrated for analogous indolynes . Optimize reaction conditions (e.g., temperature, solvent) to minimize side products.
  • Characterization : Use 1H^1H-NMR, 13C^{13}C-NMR, and 2D NMR techniques (COSY, NOESY, HMBC) to confirm regiochemistry. High-resolution mass spectrometry (HRMS) and HPLC (>95% purity) are critical for verifying identity and purity .
  • Reproducibility : Document all steps meticulously, including reagent stoichiometry and purification methods (e.g., column chromatography gradients). Provide raw spectral data in supplementary materials .

Advanced Research Questions

Q. How do electronic and steric effects govern the regioselectivity of this compound in cycloaddition reactions?

  • Methodological Answer :

  • Computational Analysis : Employ density functional theory (DFT) at the M06-2X/6-311+G(2df,p) level to calculate frontier molecular orbitals (FMOs) and transition states. Polarized π-systems in this compound may favor electrophilic interactions, as seen in 6,7-indolyne systems .
  • Experimental Validation : Compare reaction outcomes with 2-substituted dienophiles (e.g., 2-tert-butylfuran vs. 2-methylfuran). Use NOESY to confirm stereochemical preferences in products .
  • Data Table :
DienophileRegioselectivity RatioKey Factor
2-tert-Butylfuran≥15:1 (trans isomer)Steric hindrance
2-Methylfuran4:1Electronic effects
Adapted from analogous indolyne studies .

Q. What strategies mitigate instability issues during this compound storage and handling?

  • Methodological Answer :

  • Stability Testing : Conduct accelerated degradation studies under varying temperatures and humidity. Monitor decomposition via TLC or LC-MS.
  • Storage : Use inert atmospheres (argon) and low-temperature storage (-20°C) in amber vials. Stabilize solutions with radical scavengers (e.g., BHT) if necessary.
  • Handling : Perform reactions under anhydrous conditions with rigorously dried solvents .

Data Contradiction and Analysis

Q. How should researchers resolve conflicting reports on this compound’s reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Critical Analysis : Compare reaction conditions (catalyst loading, solvent polarity, base strength). For example, Pd-catalyzed couplings may fail if chloride ligands poison the catalyst.
  • Reproducibility Trials : Replicate studies using identical protocols. Cross-validate with alternative methods (e.g., Sonogashira vs. Suzuki-Miyaura couplings).
  • Statistical Evaluation : Apply chi-square tests to assess significance of selectivity differences. Use Bayesian analysis to weigh evidence from conflicting datasets .

Q. What computational and experimental approaches validate this compound’s proposed reaction mechanisms?

  • Methodological Answer :

  • Mechanistic Probes : Isotopic labeling (e.g., 13C^{13}C-tagged substrates) to track bond formation. Kinetic isotope effects (KIEs) can distinguish concerted vs. stepwise pathways.
  • DFT Modeling : Simulate potential energy surfaces for competing pathways. Compare activation barriers with experimental kinetic data .
  • In Situ Monitoring : Use low-temperature NMR or IR spectroscopy to detect intermediates .

Biological and Pharmacological Research

Q. How to design assays for evaluating this compound’s bioactivity while minimizing cytotoxicity artifacts?

  • Methodological Answer :

  • Dose-Response Profiling : Use a wide concentration range (nM to μM) to identify therapeutic windows. Include positive/negative controls (e.g., doxorubicin for cytotoxicity).
  • Selectivity Screening : Test against related enzymes (e.g., kinases, phosphatases) to rule out off-target effects.
  • Data Normalization : Express activity as % inhibition relative to vehicle controls. Use ANOVA to assess significance across replicates .

Guidelines for Reporting

  • Data Presentation : Follow Beilstein Journal guidelines for tables/figures. Label axes clearly and provide error bars for triplicate measurements .
  • Ethical Compliance : Disclose all conflicts of interest and funding sources. Adhere to OECD guidelines for chemical safety testing .

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